molecular formula C6H6BrN3O B2940954 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one CAS No. 1783619-44-2

1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one

Cat. No.: B2940954
CAS No.: 1783619-44-2
M. Wt: 216.038
InChI Key: RZMAWLZUQMYTJE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one typically involves the bromination of imidazo[1,5-c]pyrimidin-5-one. The reaction is carried out under controlled conditions using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the process likely involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: The major products are substituted imidazo[1,5-c]pyrimidin-5-ones with various functional groups replacing the bromine atom.

    Oxidation Reactions: The major products are oxo derivatives of the original compound.

    Reduction Reactions: The major products are dehalogenated imidazo[1,5-c]pyrimidin-5-ones.

Scientific Research Applications

1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The compound may inhibit certain enzymes or receptors, modulate signal transduction pathways, or interfere with DNA or RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one
  • 1-fluoro-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one
  • 1-iodo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one

Uniqueness

1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

1-bromo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c7-5-4-1-2-8-6(11)10(4)3-9-5/h3H,1-2H2,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMAWLZUQMYTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N2C1=C(N=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783619-44-2
Record name 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one
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